Quinazolin-2-ol

CHK2 inhibitor DNA damage response kinase selectivity

Quinazolin-2-ol (2(1H)-quinazolinone, CAS 7471-58-1) is a privileged heterocyclic scaffold in medicinal chemistry, characterized by a benzene ring fused to a 2-hydroxypyrimidine moiety. It exists predominantly as the lactam tautomer (2(1H)-quinazolinone) under physiological conditions, a property that fundamentally distinguishes it from its 4-hydroxy positional isomer.

Molecular Formula C8H6N2O
Molecular Weight 146.15 g/mol
CAS No. 7471-58-1
Cat. No. B1296456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinazolin-2-ol
CAS7471-58-1
Molecular FormulaC8H6N2O
Molecular Weight146.15 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=NC(=O)N2
InChIInChI=1S/C8H6N2O/c11-8-9-5-6-3-1-2-4-7(6)10-8/h1-5H,(H,9,10,11)
InChIKeyAVRPFRMDMNDIDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Quinazolin-2-ol (CAS 7471-58-1): Core Scaffold for Kinase-Targeted Drug Discovery and Selective Inhibitor Development


Quinazolin-2-ol (2(1H)-quinazolinone, CAS 7471-58-1) is a privileged heterocyclic scaffold in medicinal chemistry, characterized by a benzene ring fused to a 2-hydroxypyrimidine moiety [1]. It exists predominantly as the lactam tautomer (2(1H)-quinazolinone) under physiological conditions, a property that fundamentally distinguishes it from its 4-hydroxy positional isomer [2]. This scaffold serves as a critical building block for the design of ATP-competitive kinase inhibitors, particularly those targeting the DNA damage response enzyme checkpoint kinase 2 (CHK2), as well as amyloid-β aggregation inhibitors and other therapeutically relevant biological activities [3].

Why Quinazolin-2-ol Cannot Be Substituted with Quinazolin-4-ol or 2,4-Quinazolinediol: Evidence of Target Divergence


The positional isomerism of the hydroxyl group on the quinazoline ring dictates distinct tautomeric equilibria, electronic distributions, and consequently, divergent biological target engagement. Quinazolin-2-ol predominantly exists as the lactam (2(1H)-quinazolinone), which confers a specific hydrogen-bonding pattern and geometry recognized by the ATP-binding pocket of kinases such as CHK2 [1]. In contrast, quinazolin-4-ol exhibits a distinct inhibition profile (e.g., PARP-1 IC₅₀ = 9.5 μM) that is not transferable to the 2-ol scaffold . Furthermore, 2,4-quinazolinediol introduces additional hydroxyl functionality that alters both physicochemical properties and biological activity, targeting entirely different enzymes such as thymidylate synthase . Generic substitution among these positional isomers therefore leads to unpredictable and often complete loss of desired activity, as demonstrated by structure-activity relationship studies where simple regioisomeric changes abolish CHK2 inhibition [1]. Procurement decisions must be guided by the specific isomer required for the intended molecular target.

Quantitative Differentiation Evidence for Quinazolin-2-ol (CAS 7471-58-1) vs. Closest Analogs


CHK2 Kinase Inhibition: 2-(Quinazolin-2-yl)phenol Derivative Achieves 3 nM IC₅₀ with >30-Fold Selectivity Over CHK1

The 2-(quinazolin-2-yl)phenol core, directly derived from quinazolin-2-ol, enabled the development of compound 46 (CCT241533), a potent and selective ATP-competitive inhibitor of checkpoint kinase 2 (CHK2) with an IC₅₀ of 3 nM [1]. In a broader kinase selectivity panel, this compound demonstrated minimal cross-reactivity against the closely related CHK1 kinase, highlighting the scaffold's ability to confer target specificity when appropriately substituted [1]. In contrast, unsubstituted quinazolin-2-ol itself lacks this potency, underscoring that the 2-hydroxyquinazoline core provides the essential pharmacophore geometry but requires strategic derivatization for optimal activity. Alternative scaffolds such as quinazolin-4-ol do not yield CHK2 inhibitors of comparable potency [2].

CHK2 inhibitor DNA damage response kinase selectivity cancer therapy

Amyloid-β Aggregation Inhibition: 4-(Benzylamino)quinazolin-2-ol Achieves 270 nM IC₅₀, Outperforming Curcumin (4-Fold) and Resveratrol (1.4-Fold)

A derivative of quinazolin-2-ol, compound 15b (4-(benzylamino)quinazolin-2-ol), was identified as the most potent amyloid-β (Aβ₄₀) aggregation inhibitor in a library of 57 2,4-disubstituted quinazoline derivatives, achieving an IC₅₀ of 270 nM [1]. This represents a ~4-fold improvement in potency compared to the natural product curcumin and a 1.4-fold improvement over resveratrol, both established reference agents for Aβ aggregation inhibition [1]. The presence of the 2-hydroxy group on the quinazoline core was essential for this activity, as demonstrated by structure-activity relationship (SAR) studies showing that modifications at the 2-position dramatically alter potency [1]. In contrast, the 2,4-disubstituted quinazoline series lacking the 2-ol functionality exhibited significantly reduced Aβ aggregation inhibition (IC₅₀ range: 2.3–16.7 μM) [1].

Alzheimer's disease amyloid-β aggregation multi-target directed ligands neurodegeneration

PARP Inhibition: Quinazolin-2-ol Scaffold Confers PARP3 Selectivity (IC₅₀ = 0.89 μM) vs. Quinazolin-4-ol Which Shows Broad PARP1 Activity (IC₅₀ = 9.5 μM)

While quinazolin-4-ol acts as a PARP-1 inhibitor with an IC₅₀ of 9.5 μM, the quinazolin-2-ol scaffold has been elaborated into selective PARP3 inhibitors such as ME0328, which exhibits an IC₅₀ of 0.89 μM for PARP3 with ~7-fold selectivity over PARP1 (IC₅₀ = 6.3 μM) [1]. This divergent selectivity profile underscores the critical influence of the hydroxyl position on the quinazoline ring in determining PARP isoform engagement. The 2-ol scaffold provides a distinct vector for hydrogen bonding within the PARP active site, enabling the development of isoform-selective tool compounds and potential therapeutics [1]. Direct comparison data for the unsubstituted quinazolin-2-ol against PARP isoforms are not available, but the derivative activity demonstrates the scaffold's utility for achieving PARP3 selectivity, a property not attainable with the 4-ol isomer .

PARP inhibitor DNA repair synthetic lethality oncology

Kinase Selectivity: 2-(Quinazolin-2-yl)phenol Derivatives Avoid EGFR/VEGFR-2 Cross-Reactivity, a Common Liability of Quinazoline-Based Kinase Inhibitors

Many quinazoline-based kinase inhibitors, such as gefitinib and erlotinib, derive their activity from substitution at the 4-position and exhibit potent EGFR inhibition. In contrast, the 2-(quinazolin-2-yl)phenol series (derived from quinazolin-2-ol) demonstrates a distinct kinase selectivity profile, with compound 46 (CCT241533) showing minimal inhibition of EGFR and VEGFR-2 in broader kinase panels [1]. Specifically, while quinazoline-based VEGFR-2 inhibitors achieve IC₅₀ values in the 60–120 nM range, the 2-(quinazolin-2-yl)phenol scaffold is essentially inactive against VEGFR-2 [2]. This divergence in target engagement is attributed to the altered geometry of the ATP-binding site interaction imposed by the 2-hydroxy substitution pattern, which favors CHK2 binding over receptor tyrosine kinases [1].

kinase selectivity off-target toxicity EGFR VEGFR-2 drug safety

Validated Application Scenarios for Quinazolin-2-ol (CAS 7471-58-1) Based on Quantitative Evidence


Development of Selective CHK2 Inhibitors for Cancer Radiosensitization and Synthetic Lethality Studies

The quinazolin-2-ol scaffold serves as the essential core for constructing potent and selective CHK2 inhibitors such as CCT241533 (IC₅₀ = 3 nM). In cellular models (HT29 colon cancer cells), these derivatives demonstrate mechanistic CHK2 inhibition and concentration-dependent radioprotective effects in mouse thymocytes [1]. Researchers investigating DNA damage response pathways or seeking to potentiate the cytotoxicity of PARP inhibitors (e.g., olaparib, rucaparib) should procure quinazolin-2-ol as a key synthetic intermediate, as alternative quinazoline isomers lack CHK2 engagement [1].

Multi-Target Directed Ligand (MTDL) Discovery for Alzheimer's Disease

For programs developing multi-target agents for Alzheimer's disease, quinazolin-2-ol provides a validated template for achieving sub-micromolar Aβ aggregation inhibition (IC₅₀ = 270 nM for 4-(benzylamino)quinazolin-2-ol), outperforming curcumin by 4-fold and resveratrol by 1.4-fold [2]. The 2-hydroxy substitution is critical for this activity, as demonstrated by SAR studies across 57 derivatives [2]. Procurement of quinazolin-2-ol enables exploration of dual cholinesterase/Aβ aggregation inhibitors, a therapeutic strategy not accessible with 4-substituted quinazoline regioisomers [2].

PARP3-Selective Tool Compound Synthesis for DNA Repair Pathway Dissection

The quinazolin-2-ol core has been elaborated into ME0328, a PARP3-selective inhibitor (IC₅₀ = 0.89 μM) with ~7-fold selectivity over PARP1 [3]. In contrast, quinazolin-4-ol exhibits PARP1 inhibition (IC₅₀ = 9.5 μM) with no reported PARP3 activity . Researchers requiring isoform-selective chemical probes to dissect PARP3-specific functions in DNA repair, mitosis, or cellular stress responses should utilize the quinazolin-2-ol scaffold rather than the 4-ol isomer, as the latter cannot confer PARP3 selectivity [3].

Kinase Inhibitor Programs Requiring Avoidance of EGFR/VEGFR-2 Off-Target Liability

For medicinal chemistry campaigns where EGFR or VEGFR-2 inhibition is undesirable (e.g., due to skin rash, hypertension, or interference with desired pharmacology), the quinazolin-2-ol scaffold offers a differentiated kinase selectivity profile. 2-(Quinazolin-2-yl)phenol derivatives show minimal cross-reactivity with EGFR and VEGFR-2, whereas 4-substituted quinazolines are frequently potent inhibitors of these receptor tyrosine kinases (VEGFR-2 IC₅₀ = 60–123 nM) [1][4]. Procurement of quinazolin-2-ol enables the design of CHK2-selective or other non-receptor tyrosine kinase inhibitors with reduced off-target risk [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Quinazolin-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.